Rugocrixan

Beschreibung

AZD8797 (KAND567) is a first-in-class, orally available, small-molecule allosteric modulator of the chemokine receptor CX3CR1. It functions as a non-competitive antagonist with a high affinity for CX3CR1 (Ki = 3.9 nM) and exhibits >700-fold selectivity over related receptors like CXCR2 (Ki = 2800 nM) . Its mechanism involves binding to an intracellular site near the receptor’s C-terminus, disrupting G-protein coupling while promoting β-arrestin recruitment, thereby inducing biased signaling .

Eigenschaften

IUPAC Name |

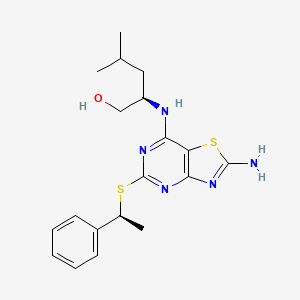

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes. It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes.

Mode of Action

AZD8797 acts as an allosteric non-competitive modulator of the human CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line. AZD8797 prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay.

Biochemical Pathways

The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by AZD8797. This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions. By blocking this receptor, AZD8797 can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation.

Result of Action

The action of AZD8797 results in the reduction of inflammation and apoptosis. It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function. In the context of COVID-19, it has been suggested that AZD8797 could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters.

Biochemische Analyse

Biochemical Properties

AZD8797 functions as an allosteric non-competitive modulator of the CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), by binding to a different site on the receptor, thereby preventing G-protein activation and β-arrestin recruitment. In biochemical reactions, AZD8797 interacts with several biomolecules, including G-proteins and β-arrestins, modulating their signaling pathways. The compound exhibits a high affinity for the CX3CR1 receptor with an IC50 value of 300 nM in human whole blood and 6 nM in a B-lymphocyte cell line.

Cellular Effects

AZD8797 has been shown to influence various cellular processes, particularly in immune and neuronal cells. In immune cells, it inhibits the adhesion and migration of leukocytes by blocking the CX3CR1 receptor. In neuronal cells, AZD8797 has demonstrated protective effects against SARS-CoV-2-induced neuronal damage, reducing oxidative stress, apoptosis, and inflammation. The compound also modulates cell signaling pathways, including those involving G-proteins and β-arrestins, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of AZD8797 involves its allosteric binding to the CX3CR1 receptor, which prevents the natural ligand, fractalkine, from activating the receptor. This non-competitive inhibition results in the blockade of G-protein signaling and β-arrestin recruitment, leading to reduced leukocyte adhesion and migration. Additionally, AZD8797 has been shown to positively modulate the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AZD8797 have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving SARS-CoV-2-infected mice, AZD8797 treatment over eight days resulted in significant reductions in neuronal damage, oxidative stress, and inflammation. These findings suggest that AZD8797 maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of AZD8797 vary with different dosages in animal models. In a study involving rats with spinal cord injury, AZD8797 improved locomotive recovery and reduced inflammation and apoptosis at a dosage of 2.5 mg/mL/day. Higher doses of AZD8797 have been associated with increased efficacy in reducing neuronal damage and inflammation, although potential toxic or adverse effects at very high doses have not been extensively studied.

Metabolic Pathways

AZD8797 is involved in metabolic pathways related to the CX3CR1 receptor. It modulates the signaling pathways of G-proteins and β-arrestins, affecting the downstream metabolic processes. The compound’s interaction with these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects in various diseases.

Transport and Distribution

Within cells and tissues, AZD8797 is transported and distributed through interactions with transporters and binding proteins. In studies involving SARS-CoV-2-infected mice, AZD8797 was administered intraperitoneally and demonstrated effective distribution to the brain, where it exerted its protective effects. The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues highlights its potential for treating neurological conditions.

Subcellular Localization

The subcellular localization of AZD8797 is primarily associated with the CX3CR1 receptor on the cell membrane. The compound’s activity is influenced by its binding to this receptor, which modulates its signaling pathways and cellular functions. Additionally, AZD8797’s effects on apoptosis and inflammation suggest potential interactions with intracellular signaling molecules and organelles.

Biologische Aktivität

AZD8797 is a selective allosteric modulator of the chemokine receptor CX3CR1, which plays a significant role in various pathological conditions, including neuroinflammation and autoimmune diseases. This compound has garnered attention for its potential therapeutic effects in multiple sclerosis (MS), spinal cord injury (SCI), and even in the context of SARS-CoV-2 infection. The following sections provide a detailed examination of its biological activity, supported by relevant data and research findings.

AZD8797 operates primarily as a non-competitive antagonist of CX3CR1, inhibiting the binding of its natural ligand, fractalkine (CX3CL1). This mechanism was characterized through various in vitro studies demonstrating that AZD8797 effectively blocks fractalkine-induced signaling pathways without affecting the receptor's affinity for CX3CL1. Key findings include:

- Inhibition of G-protein Activation : AZD8797 prevented G-protein activation in assays, indicating its role in modulating intracellular signaling pathways associated with CX3CR1 .

- Selective Binding : It exhibits high selectivity for human CX3CR1 compared to other chemokine receptors, with IC50 values of 10 nM for human and 29 nM for rat CX3CR1 .

Table 1: Binding Affinity and Selectivity of AZD8797

| Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Human CX3CR1 | 10 | - |

| Rat CX3CR1 | 29 | 2.9x |

| Mouse CX3CR1 | 54 | 5.4x |

| hCCR1 | >246 | >24.6x |

| hCCR2 | >187 | >18.7x |

Multiple Sclerosis

AZD8797 has been shown to significantly reduce clinical scores and inflammatory responses in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS pathology:

- Clinical Efficacy : In EAE-treated rats, administration of AZD8797 resulted in a marked decrease in paralysis and inflammatory cell infiltration into the central nervous system (CNS) when compared to control groups .

- Histopathological Findings : Histological analysis revealed reduced demyelination and axonal degeneration in spinal cord tissues from AZD8797-treated animals .

Spinal Cord Injury

Research indicates that AZD8797 facilitates recovery post-SCI by mitigating inflammation and apoptosis:

- Recovery Metrics : In rat models, AZD8797 treatment improved locomotor recovery scores significantly compared to untreated controls. The compound was found to be as effective as methylprednisolone .

- Inflammatory Response : The treatment suppressed inflammatory cytokines and apoptotic markers, indicating its potential utility in managing acute SCI .

SARS-CoV-2 Induced Neurological Damage

Recent studies have explored the protective effects of AZD8797 against neuronal damage caused by SARS-CoV-2:

- Neuroprotection : In K18-hACE2 transgenic mice exposed to SARS-CoV-2, AZD8797 treatment alleviated weight loss and neuronal damage while improving cognitive outcomes assessed through behavioral tests .

- Mechanistic Insights : The compound's action was linked to modulation of the CX3CL1-CX3CR1 signaling pathway, which is implicated in neuroinflammatory processes associated with COVID-19 .

Case Study 1: EAE Model

In a controlled study involving EAE models, rats treated with AZD8797 displayed:

- Reduced Clinical Scores : A significant decrease in clinical symptoms was observed, with only one out of twenty rats experiencing a relapse after high-dose treatment.

- Histopathological Improvements : Histological evaluations showed diminished inflammation and demyelination markers compared to vehicle-treated counterparts .

Case Study 2: Spinal Cord Injury

In another study assessing SCI recovery:

Wissenschaftliche Forschungsanwendungen

Spinal Cord Injury (SCI)

Mechanism and Efficacy

AZD8797 has been studied for its role in facilitating recovery after acute spinal cord injury. Research indicates that it effectively blocks inflammation, apoptosis, and necrosis in the spinal cord, contributing to improved locomotive recovery. In a study involving adult rats subjected to SCI, AZD8797 demonstrated significant improvements in locomotion comparable to methylprednisolone, a standard treatment for SCI . The mechanism involves the suppression of inflammatory cytokines and the expression of CX3CR1, particularly at peak injury responses .

Data Summary

| Time Post-Injury (Days) | Treatment Group | Basso Beattie Bresnahan Score Improvement |

|---|---|---|

| 10 | AZD8797 | Significant improvement |

| 10 | Methylprednisolone | Comparable improvement |

Multiple Sclerosis (MS)

Therapeutic Potential

AZD8797 has been identified as a potential therapeutic agent for multiple sclerosis due to its selective inhibition of CX3CR1. This receptor is implicated in the infiltration of inflammatory cells into the central nervous system (CNS). Studies have shown that AZD8797 can reduce paralysis and inflammation in experimental autoimmune encephalomyelitis (EAE), a model for MS . The compound's selectivity minimizes side effects commonly associated with broader immunosuppressive therapies.

Case Study Findings

In rats with established EAE, treatment with AZD8797 resulted in:

- Dose-dependent reduction of clinical scores : Higher doses significantly decreased paralysis rates.

- Histopathological improvements : Notable reductions in inflammation and demyelination markers were observed .

COVID-19 Neurological Impact

Protective Effects Against SARS-CoV-2

Recent studies have explored the protective effects of AZD8797 against neuronal damage induced by SARS-CoV-2. Elevated levels of CX3CL1 have been associated with severe COVID-19 cases, suggesting that AZD8797 may mitigate neurological symptoms related to the virus . In experiments with transgenic mice exposed to SARS-CoV-2, AZD8797 treatment improved memory function and reduced neuronal damage and oxidative stress markers.

Research Highlights

- Weight Maintenance : Mice treated with AZD8797 showed less weight loss compared to untreated controls post-infection.

- Histopathological Analysis : Treatment led to reduced neuronal apoptosis and improved overall brain health indicators .

Mechanistic Insights

AZD8797 operates through a unique mechanism that involves non-competitive modulation of CX3CR1. It disrupts the binding of its natural ligand, fractalkine, thereby affecting downstream signaling pathways related to inflammation and immune response. This mechanism was characterized through various assays demonstrating its ability to inhibit G-protein activation while promoting β-arrestin recruitment in a biased manner .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: AZD8797’s Selectivity Profile

| Receptor | Ki (nM) | Selectivity vs. CX3CR1 |

|---|---|---|

| CX3CR1 | 3.9 | 1x |

| CXCR2 | 2800 | 720x less potent |

| CCR1 | 960 | 246x less potent |

| CCR2 | 730 | 187x less potent |

Table 2: In Vivo Efficacy in Disease Models

Vorbereitungsmethoden

Table 1: Key Physicochemical and Pharmacological Properties of AZD8797

Hypothetical Synthetic Routes for AZD8797

While the exact industrial synthesis of AZD8797 remains proprietary, retrosynthetic analysis and analogous methodologies suggest a multi-step process involving:

Formation of the Thiazolo[4,5-d]Pyrimidine Core

The thiazolo[4,5-d]pyrimidine nucleus is typically constructed via cyclocondensation of 4-amino-5-carboxamidothiazole derivatives with electrophilic reagents. For AZD8797, a plausible pathway involves:

- Amination of 4-Chlorothiazole : Reaction of 4-chlorothiazole-5-carboxamide with ammonia under high-pressure conditions to yield 4-aminothiazole-5-carboxamide.

- Cyclization to Thiazolo[4,5-d]Pyrimidine : Treatment with trimethyl orthoformate in acetic acid facilitates cyclization, forming the bicyclic core.

Installation of the 7-Amino Side Chain

The (R)-configured aminomethyl group at position 7 is introduced through:

Table 2: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Core Cyclization | Trimethyl orthoformate, AcOH, 100°C, 12 h | 65–70% |

| Sulfide Coupling | (1S)-1-Phenylethanethiol, Pd(PPh₃)₄, K₂CO₃ | 50–55% |

| Buchwald–Hartwig | (R)-1-Amino-2-propanol, Pd₂(dba)₃, Xantphos | 60–65% |

Purification and Analytical Characterization

Post-synthetic purification employs a combination of techniques:

- Flash Chromatography : Silica gel eluted with ethyl acetate/hexane gradients to isolate intermediates.

- Recrystallization : Final product recrystallized from ethanol/water to ≥99.5% purity.

- Chiral HPLC : Confirm enantiomeric excess (>99%) using a Chiralpak AD-H column with hexane/isopropanol mobile phase.

Critical analytical data include:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, 1H, SCH(CH₃)Ph).

- MS (ESI+) : m/z 404.1 [M+H]⁺.

Challenges and Optimization Opportunities

- Stereochemical Control : The (S)-configuration of the sulfanyl group and (R)-amine side chain necessitate asymmetric synthesis or resolution, contributing to cost and complexity.

- Pd-Catalyzed Couplings : Catalyst loading and ligand selection significantly impact yields; screening alternatives like PEPPSI-IPr may improve efficiency.

- Scalability : Milligram-scale routes reported in patents may require adaptation for kilogram-scale production, particularly in solvent selection (e.g., replacing DMF with 2-MeTHF).

Q & A

Q. What is the mechanism of action of AZD8797 as a CX3CR1 antagonist?

AZD8797 acts as a non-competitive, allosteric modulator of the human CX3CR1 receptor. It binds to a site distinct from the orthosteric CX3CL1-binding domain, reducing the maximal binding capacity of CX3CL1 without altering its dissociation constant (Kd). This inhibition disrupts both G-protein signaling (measured via [35S]GTPγS accumulation) and β-arrestin recruitment, demonstrating biased antagonism . Its selectivity is evident from Ki values: 3.9 nM for human CX3CR1 vs. 2800 nM for CXCR2, making it a potent and specific CX3CR1 inhibitor .

Q. How should AZD8797 be administered in rodent models to ensure target engagement?

In preclinical studies, AZD8797 is typically administered subcutaneously via osmotic minipumps at doses of 30–35 mg/kg/day in rats. Plasma concentration monitoring is critical to validate therapeutic levels, as efficacy in experimental autoimmune encephalomyelitis (EAE) and spinal cord injury (SCI) models depends on sustained exposure . Formulation with 30–35% (wt/wt) hydroxypropyl-β-cyclodextrin enhances solubility and bioavailability .

Q. What in vitro assays are suitable for evaluating AZD8797 activity?

Key assays include:

- Flow adhesion assays : Measure inhibition of CX3CL1-mediated leukocyte adhesion (IC50 = 300 nM in human whole blood; 6 nM in B-lymphocyte cell lines) .

- β-arrestin recruitment assays : Detect paradoxical submicromolar positive modulation of CX3CL1 responses, highlighting assay-specific biases .

- Saturation binding experiments : Quantify reductions in 125I-CX3CL1 maximal binding to confirm allosteric effects .

Advanced Research Questions

Q. How does AZD8797 modulate CX3CL1/CX3CR1 signaling paradoxically in certain contexts?

Despite blocking CX3CR1, AZD8797 treatment in SCI models increases CX3CL1 protein levels, suggesting a feedback loop. This compensatory upregulation may arise from disrupted receptor internalization or transcriptional regulation. Researchers should pair CX3CL1 quantification (via ELISA/Western blot) with functional assays (e.g., cytokine profiling) to disentangle signaling dynamics .

Q. What experimental strategies resolve contradictions in AZD8797’s efficacy across inflammation models?

AZD8797 reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in SCI and EAE models but shows variable effects in pathogen-induced inflammation (e.g., Trypanosoma cruzi infection). To address discrepancies:

- Model-specific optimization : Adjust dosing schedules (e.g., pre- vs. post-symptomatic treatment in EAE) .

- Cell-type-specific analysis : Use immunofluorescence to distinguish microglial (CX3CR1⁺) vs. astrocytic responses, as microglia drive AZD8797’s anti-apoptotic effects in SCI .

- Cross-validation : Compare outcomes with CX3CR1 knockout models to confirm target specificity .

Q. How does AZD8797 compare to methylprednisolone in mitigating spinal cord injury?

In rat SCI models, AZD8797 (10 mg/kg) matches methylprednisolone in improving BBB locomotor scores and reducing apoptosis (e.g., lowering Bax/Bcl-2 ratio and caspase-3 cleavage). However, AZD8797 outperforms methylprednisolone in suppressing necrosis and IL-1β levels, likely due to its targeted inhibition of microglial CX3CR1 . Methodologically, combining AZD8797 with methylprednisolone could test synergistic effects, but dose titration is critical to avoid immunosuppressive trade-offs .

Q. What are the implications of AZD8797’s species-specific affinity differences?

AZD8797 shows higher affinity for human (Ki = 4 nM) and rat (Ki = 7 nM) CX3CR1 than mouse (Ki = 54 nM). Researchers using murine models must adjust dosing or validate target engagement via:

- Functional assays : Measure inhibition of CX3CL1-induced chemotaxis in primary microglia.

- Pharmacokinetic profiling : Ensure plasma concentrations exceed Ki values despite lower affinity .

Methodological Considerations

Q. How to validate AZD8797’s allosteric binding in new experimental systems?

- Perform Schild analysis : Non-parallel rightward shifts in CX3CL1 dose-response curves confirm non-competitive antagonism .

- Use BRET/FRET biosensors : Track real-time CX3CR1 conformational changes to map allosteric effects .

Q. What controls are essential when studying AZD8797 in neuroinflammatory models?

- Vehicle controls : Hydroxypropyl-β-cyclodextrin alone, as it may influence immune cell migration.

- CX3CR1 expression time course : Monitor receptor levels post-injury (e.g., peaks at 10 days in SCI) to align treatment windows with target availability .

- Off-target checks : Include CXCR2-dependent assays (e.g., IL-8-induced neutrophil migration) to rule out cross-reactivity .

Addressing Data Contradictions

Q. Why do AZD8797’s IC50 values vary between flow adhesion (300 nM) and β-arrestin assays (submicromolar potentiation)?

Assay-specific biases explain this disparity. Flow adhesion reflects G-protein signaling inhibition, while β-arrestin assays capture ligand-independent receptor conformations. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.